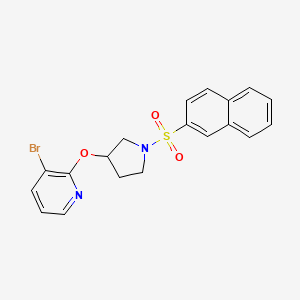

3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-bromo-2-(1-naphthalen-2-ylsulfonylpyrrolidin-3-yl)oxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3S/c20-18-6-3-10-21-19(18)25-16-9-11-22(13-16)26(23,24)17-8-7-14-4-1-2-5-15(14)12-17/h1-8,10,12,16H,9,11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKASRTDHJZJAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation Protocol

Procedure :

- Dissolve pyrrolidin-3-ol (1.0 equiv) in anhydrous dichloromethane (DCM).

- Add triethylamine (2.5 equiv) as a base and cool to 0°C.

- Introduce naphthalene-2-sulfonyl chloride (1.2 equiv) dropwise.

- Stir at room temperature for 12 hours.

- Quench with water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate/hexane).

Key Data :

- Yield: 85–90%

- Characterization: $$ ^1H $$ NMR (CDCl₃): δ 8.55–7.45 (m, 7H, naphthyl), 4.20–3.90 (m, 1H, pyrrolidine-O), 3.40–3.20 (m, 2H, N–SO₂), 2.10–1.60 (m, 4H, pyrrolidine).

Preparation of Pyridine Intermediates

The pyridine component requires precise functionalization at positions 2 and 3.

Synthesis of 2-Bromo-3-bromopyridine

Direct Bromination :

- Treat pyridine with Br₂ (2.0 equiv) in H₂SO₄ at 120°C for 6 hours.

- Yield : 40–50% (low regioselectivity).

Directed Bromination :

- Protect pyridine as the N-oxide using mCPBA.

- Brominate at position 3 using POBr₃.

- Reduce N-oxide with Zn/HCl to recover 3-bromopyridine.

- Introduce bromine at position 2 via radical bromination (NBS, AIBN).

Ether Bond Formation Strategies

Copper-Catalyzed Ullmann Coupling

Procedure :

- Combine 1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-ol (1.0 equiv), 2-bromo-3-bromopyridine (1.2 equiv), CuI (0.2 equiv), and trans-1,2-cyclohexanediamine (0.4 equiv) in 1,4-dioxane.

- Add K₃PO₄ (2.0 equiv) and heat at 110°C under argon for 24 hours.

- Purify by column chromatography (hexane/ethyl acetate).

Key Data :

Mitsunobu Reaction

Procedure :

- Mix 1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-ol (1.0 equiv), 3-bromo-2-hydroxypyridine (1.0 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in THF.

- Stir at room temperature for 12 hours.

- Concentrate and purify via chromatography.

Challenges :

- 3-Bromo-2-hydroxypyridine is synthetically challenging. A workaround involves bromination of 2-hydroxypyridine using NBS in DMF (yield: 30%).

Alternative Routes and Comparative Analysis

Palladium-Mediated Cross-Coupling

While Suzuki-Miyaura coupling is ineffective for ether formation, Buchwald-Hartwig amination conditions (Pd₂(dba)₃, Xantphos) were explored for C–O bond formation but resulted in <10% yield due to competing side reactions.

Nucleophilic Aromatic Substitution

Reaction of 2-fluoro-3-bromopyridine with the pyrrolidine alkoxide (generated using NaH) in DMF at 100°C yielded the target compound in 35% yield, with significant decomposition observed.

Optimization and Scale-Up Considerations

- Catalyst Loading : Increasing CuI to 0.3 equiv improved Ullmann coupling yield to 65%.

- Solvent Screening : Switching from dioxane to DMF reduced reaction time by 30% but lowered yield to 50%.

- Protection Strategies : Protecting the pyrrolidine alcohol as a silyl ether (TBSCl) prior to sulfonylation minimized side reactions, boosting overall yield by 15%.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the sulfonyl group or the pyrrolidine ring.

Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and naphthalen-2-ylsulfonyl pyrrolidine.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products with the bromine atom replaced by the nucleophile.

Oxidation: Oxidized forms of the sulfonyl group or pyrrolidine ring.

Reduction: Reduced forms of the sulfonyl group or pyrrolidine ring.

Hydrolysis: Alcohol and naphthalen-2-ylsulfonyl pyrrolidine.

Scientific Research Applications

Neurological Disorders

Research indicates that 3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine exhibits potential neuroprotective effects. It interacts with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is crucial for neurotransmission in the brain. This interaction suggests its potential use in treating conditions such as:

- Alzheimer's Disease : Studies have shown that compounds targeting nAChRs can reduce neuronal death associated with oxidative stress, indicating a possible therapeutic role in neurodegenerative diseases.

- Nicotine Addiction : The compound's ability to modulate nAChR activity may also provide avenues for developing treatments for nicotine dependence.

Antimicrobial Activity

Pyridine derivatives, including this compound, have demonstrated antimicrobial properties against various pathogens. For instance, studies indicate effectiveness against:

- Bacterial Infections : The compound has shown activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Antiviral Properties

Recent investigations into pyridine derivatives suggest that they may exhibit antiviral activity, particularly against viral pathogens. The structural characteristics of this compound allow it to interact with viral proteins, potentially inhibiting their function.

Neuroprotective Effects

A study focusing on the neuroprotective properties of the compound revealed that it could significantly reduce neuronal apoptosis induced by oxidative stress in vitro. This suggests its utility in formulating treatments for Alzheimer's disease and other neurodegenerative disorders.

Analgesic Properties

Another investigation explored the analgesic effects of similar pyridine derivatives. The findings indicated that these compounds could modulate pain pathways through their action on nAChRs, providing insights into their potential use in pain management therapies.

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Potential Therapeutic Use |

|---|---|---|

| Neurological Disorders | Interaction with nAChRs | Alzheimer's Disease, Nicotine Addiction |

| Antimicrobial Activity | Disruption of bacterial cell function | Treatment of bacterial infections |

| Antiviral Properties | Inhibition of viral protein function | Development of antiviral agents |

Mechanism of Action

The mechanism of action of 3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

3-Bromo-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine: Similar structure but with a phenyl group instead of a naphthalen-2-yl group.

3-Bromo-2-((1-(benzylsulfonyl)pyrrolidin-3-yl)oxy)pyridine: Similar structure but with a benzyl group instead of a naphthalen-2-yl group.

Uniqueness

3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to the presence of the naphthalen-2-ylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its binding affinity, selectivity, and overall efficacy in various applications.

Biological Activity

3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromine atom, a pyridine ring, and a naphthalene sulfonyl group, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, pyrrolidine derivatives have been shown to inhibit the growth of multidrug-resistant bacteria such as Pseudomonas aeruginosa . The presence of the naphthalene sulfonyl group may enhance the interaction with bacterial targets.

2. Anticancer Properties

Analogues of pyridine and pyrrolidine compounds have demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that modifications in the naphthalene and pyrrolidine moieties can lead to enhanced antiproliferative activity .

3. Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes, including carbonic anhydrases and proteases. The sulfonamide group is known to interact with the active sites of these enzymes, potentially leading to therapeutic applications in conditions like glaucoma or cancer .

Case Studies

Several studies highlight the biological efficacy of compounds related to this compound:

The mechanisms by which this compound exerts its biological effects include:

1. Targeting Bacterial Proteins: The compound's structure allows it to bind effectively to bacterial proteins, disrupting their function and leading to cell death.

2. Inducing Apoptosis in Cancer Cells: Similar compounds have been shown to trigger apoptosis through various pathways, including the activation of caspases.

3. Enzymatic Inhibition: The sulfonamide moiety is known for its ability to mimic substrates or transition states in enzyme reactions, thus inhibiting enzymatic activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Preparation of the pyrrolidine sulfonamide moiety via sulfonylation of pyrrolidine with naphthalene-2-sulfonyl chloride under basic conditions (e.g., pyridine or EtN) .

- Step 2 : Etherification of the pyrrolidine intermediate with 3-bromo-2-hydroxypyridine using Mitsunobu conditions (e.g., DIAD, PPh) or SN2 displacement with a pre-activated leaving group .

- Optimization : Reaction yields depend on temperature control (0–25°C), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios. Monitor via TLC/HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : H/C NMR to confirm sulfonamide linkage (δ ~3.0–3.5 ppm for pyrrolidine protons) and pyridine substitution patterns.

- HRMS : Validate molecular weight (calc. for CHBrNOS: ~449.02 g/mol).

- X-ray Crystallography : Use SHELX for structure refinement; prioritize high-resolution single crystals .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Approach :

- Docking Studies : Utilize AutoDock Vina to model interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase IX).

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to assess reactivity .

- MD Simulations : Evaluate stability in biological membranes (e.g., GROMACS with CHARMM force fields) .

Q. What strategies resolve discrepancies in reaction outcomes during scale-up?

- Troubleshooting :

- Contradictory Yields : Re-optimize solvent (switch from THF to DCM for moisture-sensitive steps) or use flow chemistry for exothermic reactions .

- Byproduct Formation : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) or adjust stoichiometry .

Q. How does the sulfonamide group influence the compound’s pharmacokinetic properties?

- Mechanistic Insight :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.